![molecular formula C11H13ClN2O B2378525 Chlorhydrate de 3-[1-(1H-imidazol-4-yl)éthyl]phénol CAS No. 1864063-36-4](/img/structure/B2378525.png)
Chlorhydrate de 3-[1-(1H-imidazol-4-yl)éthyl]phénol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1-(1H-Imidazol-4-yl)ethyl]phenol hydrochloride is a chemical compound with the molecular formula C11H13ClN2O It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms
Applications De Recherche Scientifique
3-[1-(1H-Imidazol-4-yl)ethyl]phenol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
Target of Action
It is known that imidazole derivatives, which include this compound, have a broad range of biological activities . They can interact with various biological targets, leading to different therapeutic effects .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(1H-Imidazol-4-yl)ethyl]phenol hydrochloride typically involves the reaction of 3-(1H-imidazol-4-yl)ethanol with phenol in the presence of hydrochloric acid. The reaction conditions often include:
Temperature: Moderate temperatures around 25-30°C.
Solvent: Common solvents include ethanol or methanol.
Catalyst: Hydrochloric acid acts as both a catalyst and a reagent.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and precise temperature control can enhance the efficiency and consistency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-[1-(1H-Imidazol-4-yl)ethyl]phenol hydrochloride can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazolone derivatives.
Reduction: Reduction reactions can convert the imidazole ring to imidazolidine derivatives.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Imidazolone derivatives.
Reduction: Imidazolidine derivatives.
Substitution: Brominated or nitrated phenol derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
Clemizole: An antihistaminic agent with a similar imidazole structure.
Etonitazene: An analgesic with an imidazole core.
Omeprazole: An antiulcer drug containing an imidazole ring.
Uniqueness
3-[1-(1H-Imidazol-4-yl)ethyl]phenol hydrochloride is unique due to its specific combination of an imidazole ring and a phenol group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other imidazole derivatives.
Propriétés
IUPAC Name |
3-[1-(1H-imidazol-5-yl)ethyl]phenol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O.ClH/c1-8(11-6-12-7-13-11)9-3-2-4-10(14)5-9;/h2-8,14H,1H3,(H,12,13);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHXFJJPTWRKBL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)O)C2=CN=CN2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
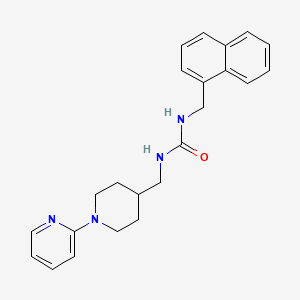
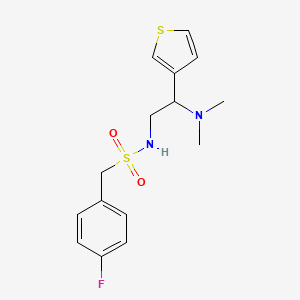
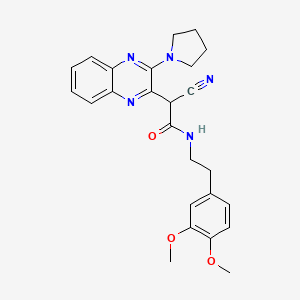
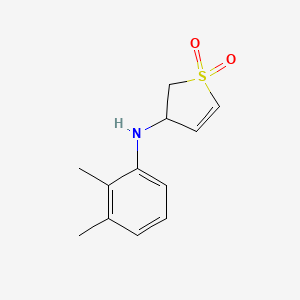
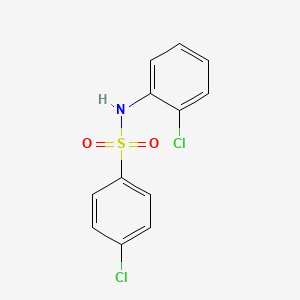
![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylcyclohex-3-ene-1-carboxamide](/img/structure/B2378449.png)
![3-(5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2378451.png)
![4-[benzyl(methyl)amino]-N-(2-fluorophenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2378452.png)
![[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)methanone;hydrochloride](/img/structure/B2378453.png)
![4-fluoro-N-(4-(3-((4-methylbenzo[d]thiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)benzamide](/img/structure/B2378454.png)
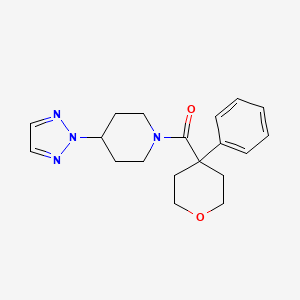
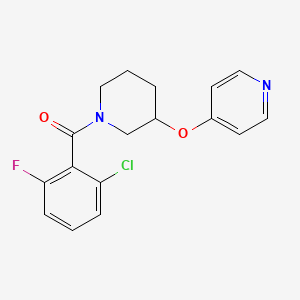
![2-(4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N,N-diisopropylacetamide](/img/structure/B2378461.png)

